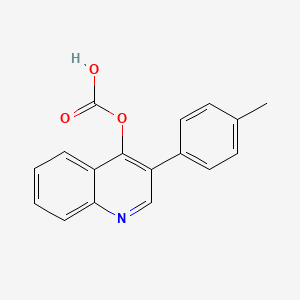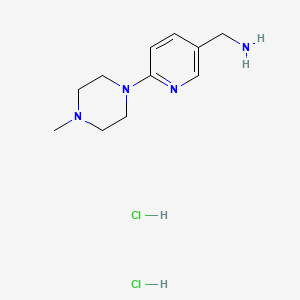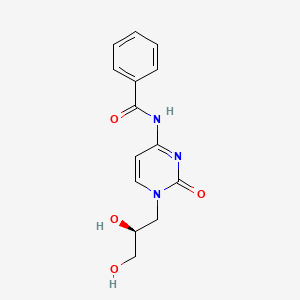
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound that belongs to the class of pyrimidinyl benzamides This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzamide group, and a dihydroxypropyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the benzamide group and the dihydroxypropyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl side chain may yield ketones or aldehydes, while substitution reactions can produce a variety of benzamide derivatives.
科学研究应用
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydroxypropyl stearate: Used in food and cosmetic industries for its emulsifying properties.
2,3-Dihydroxypropyl oleate: Commonly used as a surfactant and emulsifier.
Uniqueness
(S)-N-(1-(2,3-Dihydroxypropyl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
属性
CAS 编号 |
62853-19-4 |
|---|---|
分子式 |
C14H15N3O4 |
分子量 |
289.29 g/mol |
IUPAC 名称 |
N-[1-[(2S)-2,3-dihydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C14H15N3O4/c18-9-11(19)8-17-7-6-12(16-14(17)21)15-13(20)10-4-2-1-3-5-10/h1-7,11,18-19H,8-9H2,(H,15,16,20,21)/t11-/m0/s1 |
InChI 键 |
PNXBHHYDDOCODN-NSHDSACASA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C[C@@H](CO)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
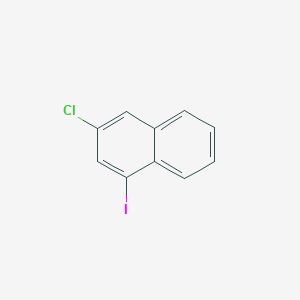
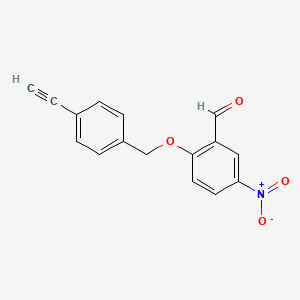

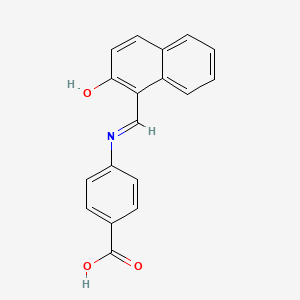
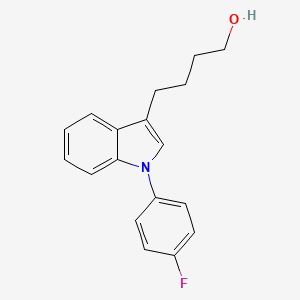
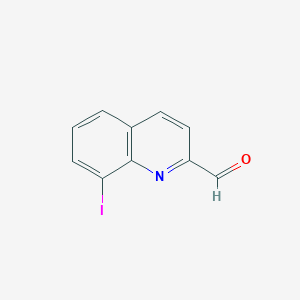
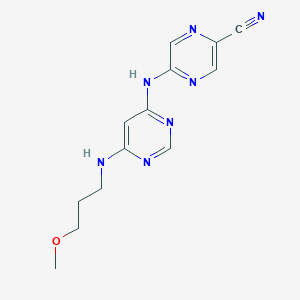



![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
